Acid Dissociation Constant (pKa) Comparison: Distinct Basicity Profile for 3,8-Disubstitution
The predicted pKa of 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is 0.59 ± 0.50 . In comparison, the regioisomer 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a significantly higher predicted pKa of 1.97 ± 0.50 . The 2-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine isomer has a predicted pKa of 1.36 ± 0.50 . This demonstrates that the 3,8-disubstitution pattern confers a notably lower basicity, which is likely due to the proximity of the electron-withdrawing trifluoromethyl group to the basic nitrogen.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 0.59 ± 0.50 |
| Comparator Or Baseline | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (pKa 1.97 ± 0.50); 2-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine (pKa 1.36 ± 0.50) |
| Quantified Difference | Lower by 1.38 and 0.77 pKa units, respectively |
| Conditions | Predicted values from computational models (consensus data from ChemicalBook and ChemSrc) |
Why This Matters
A lower pKa indicates weaker basicity, which directly impacts solubility, membrane permeability, and potential for off-target interactions in biological systems, making this regioisomer a distinct choice for medicinal chemistry campaigns.
